acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol
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Overview
Description
Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol is a compound with a unique structure that combines the properties of acetic acid and a bicyclic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the reaction of acetic acid with a precursor molecule that contains the bicyclic structure. One common method is the esterification of the bicyclic alcohol with acetic acid under acidic conditions. This reaction can be catalyzed by sulfuric acid or hydrochloric acid, and it typically requires heating to achieve a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure may interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: Similar bicyclic structure with carboxylic acid groups.
Cyclopentane acetic acid: Contains a cyclopentane ring with an acetic acid moiety.
Uniqueness
Acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol is unique due to its combination of a bicyclic structure with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62082-89-7 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;(1R,3S)-2,2,3-trimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-9-8-10-6-4-5-7-11(10)12(14)13(9,2)3;1-2(3)4/h4-7,9,12,14H,8H2,1-3H3;1H3,(H,3,4)/t9-,12-;/m0./s1 |
InChI Key |
QMVQIOQAPFUNTP-CSDGMEMJSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2[C@@H](C1(C)C)O.CC(=O)O |
Canonical SMILES |
CC1CC2=CC=CC=C2C(C1(C)C)O.CC(=O)O |
Origin of Product |
United States |
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